N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide
説明
N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by blocking the activity of a protein called the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the nervous system. In
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide involves blocking the activity of the angiotensin II type 2 receptor, which is expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking this receptor, this compound reduces the sensitivity of these neurons to painful stimuli, thereby reducing pain sensations.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. These include reducing the activity of pain-related genes in sensory neurons, reducing the release of pain-related neurotransmitters in the spinal cord, and reducing the activation of glial cells that contribute to pain sensitization. This compound has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in models of inflammatory pain.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and purify, and it has a well-defined mechanism of action that can be studied in detail. This compound also has good bioavailability and can be administered orally, which makes it easy to use in animal models. However, there are also some limitations to using this compound in lab experiments. For example, it may not be effective in all types of chronic pain, and its efficacy may vary depending on the specific pain model being used.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide. One area of interest is in understanding the long-term effects of this compound treatment, including the potential for tolerance and withdrawal. Another area of interest is in understanding the potential for combination therapy with other pain medications, such as opioids. Finally, there is interest in exploring the potential for this compound as a treatment for other conditions, such as anxiety and depression, which are often comorbid with chronic pain.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide has been extensively studied in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. These studies have shown that this compound is effective at reducing pain behaviors in these models, and that it does so without causing significant side effects or tolerance. This compound has also been tested in clinical trials for the treatment of neuropathic pain, with promising results.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-14-7-6-13-20(21)25-23(27)18-11-4-5-12-19(18)24-22(26)17-10-8-9-16(2)15-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGRNGCFOENAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。